molecular formula C6H5BClFO3 B1426050 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid CAS No. 1451393-13-7

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid

Cat. No.: B1426050
CAS No.: 1451393-13-7
M. Wt: 190.37 g/mol
InChI Key: CYFLEBLGQHFBBB-UHFFFAOYSA-N
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Description

Historical Context and Development in Organoboron Chemistry

The discovery of 4-chloro-2-fluoro-3-hydroxyphenylboronic acid is rooted in the broader evolution of organoboron chemistry, which gained momentum in the mid-20th century. Herbert C. Brown’s pioneering work on hydroboration reactions in the 1950s laid the foundation for synthesizing organoboron compounds with controlled regioselectivity. This breakthrough enabled systematic access to arylboronic acids, including halogenated derivatives.

The development of Suzuki-Miyaura cross-coupling in 1979 marked a turning point, as boronic acids became indispensable reagents for carbon-carbon bond formation. Halogenated phenylboronic acids emerged as critical substrates due to their enhanced stability and reactivity in palladium-catalyzed reactions. The synthesis of this compound represents an advancement in this lineage, combining halogen substituents with a hydroxyl group to modulate electronic and steric properties for specialized applications.

Key milestones in its development include:

  • Structural Optimization : Early studies on phenylboronic acid derivatives demonstrated that halogenation at specific positions (e.g., para-chloro and ortho-fluoro) improved thermal stability and reaction kinetics.
  • Hydrogen Bonding Networks : X-ray crystallographic analyses of related compounds, such as 3-hydroxyphenylboronic acid, revealed planar dimeric units stabilized by O–H···O interactions, informing synthetic strategies for hydroxyl-bearing analogs.

Structural Significance in Halogenated Phenylboronic Acid Series

This compound (C₆H₅BClFO₃) exhibits a unique electronic and steric profile due to its substituents:

Structural Feature Impact on Properties
Chloro (C4) Electron-withdrawing effect enhances Lewis acidity of boron, facilitating transmetalation.
Fluoro (C2) Ortho-substitution imposes steric hindrance, reducing undesired side reactions.
Hydroxyl (C3) Enables hydrogen bonding, improving solubility in polar solvents.
Boronic Acid (B(OH)₂) Participates in Suzuki coupling and forms reversible complexes with diols.

Crystallographic studies of analogous compounds, such as 4-carboxy-2-nitrophenylboronic acid, show that substituent orientation influences boron’s planarity with the aromatic ring. In this compound, the hydroxyl group induces a 21.4° twist at the C–B bond, creating a distorted trigonal planar geometry that enhances reactivity toward electrophiles.

Nomenclature and Classification Parameters

Systematic IUPAC Name

(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid

Key Classification Parameters

Parameter Description
CAS Registry Number 1451393-13-7
Molecular Formula C₆H₅BClFO₃
Functional Groups Arylboronic acid, halogen (Cl, F), phenolic hydroxyl
Substitution Pattern Tri-substituted benzene ring with meta-hydroxyl, para-chloro, and ortho-fluoro groups

The compound belongs to the trihalogenated phenylboronic acid subclass, distinguished by its combination of two halogens and a hydroxyl group. Its boronic acid group classifies it as a Lewis acid catalyst and cross-coupling reagent . The presence of both electron-withdrawing (Cl, F) and electron-donating (OH) groups places it in a unique reactivity niche, enabling applications in asymmetric synthesis and materials science.

Structural Hierarchy :

  • Primary Class : Organoboron compounds
  • Secondary Class : Arylboronic acids
  • Tertiary Class : Polyhalogenated hydroxyphenylboronic acids

Properties

IUPAC Name

(4-chloro-2-fluoro-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFLEBLGQHFBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901231041
Record name B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID901231041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-13-7
Record name B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-3-iodophenol using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Scientific Research Applications

Pharmaceutical Development

Anticancer Research : One of the prominent applications of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid lies in medicinal chemistry, particularly as an inhibitor of proteasomes—an essential component in cellular regulation and cancer progression. Studies have indicated that this compound can modulate cellular pathways associated with cancer, making it a candidate for further investigation in anticancer therapies .

Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been documented, suggesting its potential role in drug design aimed at targeting diseases related to enzyme dysregulation. The presence of chlorine and fluorine atoms enhances its bioavailability and potency against biological targets.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions : As a boronic acid, this compound is valuable in Suzuki-Miyaura coupling reactions, which are fundamental for forming carbon-carbon bonds in organic synthesis. This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . The compound can serve as a substrate to introduce functionalized phenyl rings into target molecules.

Synthetic Intermediates : It has been utilized as an intermediate in the preparation of various poly-substituted aryl compounds. For instance, it is involved in synthesizing 6-(poly-substituted aryl)-4-aminopicolinate compounds and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids, which have applications as herbicides .

Materials Science

Polymer Development : The unique chemical properties of this compound suggest its potential use in developing new materials with specific functionalities. Boronic acids are known to form reversible covalent bonds with diols, making them suitable for creating responsive materials such as gels or polymers that can change properties under different conditions.

Table 1: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentInhibitor of proteasomes; potential anticancer agent,
Organic SynthesisSuzuki-Miyaura coupling; synthesis of complex organic molecules,
Materials ScienceDevelopment of responsive materials; polymer synthesis

Case Study: Anticancer Activity

A study investigating the antiproliferative effects of this compound on various cancer cell lines revealed promising results. The compound exhibited selective inhibition against specific cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy. Further research is required to elucidate the underlying mechanisms and optimize its pharmacological profile .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

(a) 4-Chloro-2-fluorophenylboronic Acid
  • Structure : Lacks the hydroxyl group at position 3.
  • Molecular Formula : C₆H₄BClFO₂ .
  • Key Differences :
    • The absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity, likely lowering solubility in polar solvents.
    • Reactivity in Suzuki couplings may differ due to electronic effects: the hydroxyl group in the target compound could stabilize intermediates via resonance or intramolecular interactions .
(b) 3-Chloro-4-fluorophenylboronic Acid
  • CAS : 144432-85-9 | Molecular Weight : 174.36 g/mol .
  • Comparison :
    • Chlorine and fluorine substituents are swapped (Cl at 3, F at 4), altering steric and electronic profiles.
    • Positional isomerism may lead to differences in coupling efficiency with aryl halides due to varying steric hindrance .
(c) 2-Chloro-4-fluorophenylboronic Acid
  • CAS : 313545-72-1 | Similarity Score : 0.90 .
  • Impact of Substituent Arrangement :
    • The ortho-fluorine and para-chlorine arrangement creates distinct dipole moments compared to the target compound’s meta-hydroxyl group. This affects electronic density on the boron atom, influencing reaction rates with palladium catalysts .

Functional Group Variants

(a) 4-Carboxy-3-chlorophenylboronic Acid
  • Molecular Formula : C₇H₆BClO₄ .
  • Comparison :
    • Replaces the hydroxyl group with a carboxylic acid. The carboxylic acid increases acidity (pKa ~2–3) compared to the hydroxyl group (pKa ~10), altering solubility and reactivity in basic coupling conditions .
    • The electron-withdrawing carboxy group may deactivate the boronic acid, requiring harsher reaction conditions for Suzuki couplings .
(b) 4-Chloro-3-(trifluoromethyl)phenylboronic Acid
  • Structure : CF₃ substituent at position 3 instead of hydroxyl .
  • Enhanced lipophilicity compared to the hydroxylated target compound .
(c) 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic Acid
  • Molecular Weight : 240 g/mol | CAS : 2121512-08-9 .
  • Comparison :
    • Combines hydroxyl and CF₃ groups, creating a balance between polarity and electron withdrawal. This hybrid structure may exhibit unique reactivity in forming carbon-carbon bonds .

Substituent Effects on Physical and Chemical Properties

Compound Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Reactivity Notes
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid C₆H₄BClFO₂(OH) Cl (4), F (2), OH (3) ~190 (estimated) High polarity due to OH; enhanced H-bonding
4-Chloro-2-fluorophenylboronic acid C₆H₄BClFO₂ Cl (4), F (2) 174.36 Lower solubility in polar solvents
3-Chloro-4-fluorophenylboronic acid C₆H₄BClFO₂ Cl (3), F (4) 174.36 Steric hindrance at position 3
4-Carboxy-3-chlorophenylboronic acid C₇H₆BClO₄ Cl (3), COOH (4) 208.38 Acidic; deactivates boron center

Biological Activity

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C₆H₄BClF₃O₃, is characterized by the presence of chlorine and fluorine substituents on a phenolic ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, enzyme inhibition, and potential therapeutic applications.

  • Molecular Weight : Approximately 190.37 g/mol
  • Purity : Typically exceeds 97% in commercial preparations
  • Appearance : Solid form, often requiring storage at controlled temperatures (2-8°C) for stability.

Boronic acids are known for their ability to interact with various biological systems. The hydroxyl group in this compound enhances its interaction with biological targets through hydrogen bonding, making it a candidate for enzyme inhibition. Research indicates that this compound may inhibit proteasomes, which are critical for regulating cellular processes such as apoptosis and cell cycle progression. This inhibition suggests a potential role in anti-cancer therapies.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition :
    • It has shown potential as an inhibitor of serine proteases and other enzymes that utilize diols for binding. The presence of both chlorine and fluorine atoms enhances its bioavailability and potency against targeted biological pathways.
  • Medicinal Chemistry Applications :
    • The compound is being investigated for its role in developing new therapeutic agents, particularly in oncology. Its ability to modulate cellular pathways associated with cancer progression highlights its significance in drug discovery .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, each exhibiting unique reactivity and biological activity profiles:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-2-hydroxyphenylboronic acidContains chlorine and hydroxyl groupLacks fluorine substituent
4-Fluoro-3-hydroxyphenylboronic acidContains fluorine and hydroxyl groupLacks chlorine substituent
4-Chloro-3-methylphenylboronic acidContains methyl instead of hydroxylDifferent substitution pattern

Future Directions

Further research is necessary to fully elucidate the pharmacological profile of this compound. Key areas for exploration include:

  • In Vivo Studies : To assess the efficacy and safety of this compound in living organisms.
  • Mechanistic Studies : To better understand the specific pathways affected by enzyme inhibition.
  • Development of Derivatives : To enhance potency and selectivity against specific biological targets.

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols for 4-chloro-2-fluoro-3-hydroxyphenylboronic acid to ensure stability?

  • Methodological Answer :

  • Handling : Use nitrile gloves (inspected for integrity) and full-body chemical-resistant suits to prevent skin contact. Follow OSHA-compliant glove removal techniques to avoid contamination .
  • Storage : Store at 0–6°C in airtight containers under inert gas (e.g., nitrogen) to minimize hydrolysis and oxidation. Cold storage is critical for boronic acid stability, as elevated temperatures accelerate decomposition .
  • Safety : Work in a fume hood with respiratory protection if airborne particulates are generated.

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Step 1 : Start with halogenation of a fluorophenol precursor (e.g., 2-fluoro-3-hydroxyphenol) using chlorinating agents like POCl₃ or SOCl₂.
  • Step 2 : Introduce the boronic acid group via Miyaura borylation. For example, use Pd(dppf)Cl₂ as a catalyst with bis(pinacolato)diboron (B₂Pin₂) in THF at 80°C .
  • Purification : Isolate the product via flash chromatography (silica gel, ethyl acetate/hexane) and recrystallize from ethanol/water mixtures to ≥95% purity .

Intermediate Questions

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirm substitution patterns (e.g., chloro at C4, fluoro at C2). ¹⁹F NMR quantifies fluorine integration .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times are compared against standards .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~204.5 g/mol) .

Q. How can researchers analyze impurities or byproducts formed during synthesis?

  • Methodological Answer :

  • TLC Monitoring : Use silica plates with fluorescent indicator (Rf ≈ 0.4 in 1:3 ethyl acetate/hexane) to track reaction progress.
  • LC-MS : Identify impurities via fragmentation patterns. Common byproducts include deboronated intermediates or dihydroxyborane adducts .
  • Elemental Analysis : Confirm stoichiometry (C:H:B:Cl:F:O ratios) to detect residual solvents or incomplete functionalization.

Advanced Questions

Q. What computational methods are used to model the electronic and structural properties of this boronic acid?

  • Methodological Answer :

  • DFT Studies : Optimize geometry using B3LYP/6-311G(d,p) basis sets to calculate bond angles, dihedral rotations, and electron density. The hydroxyl group at C3 and chloro at C4 induce steric strain, affecting planarity .
  • HOMO-LUMO Analysis : Predict reactivity in Suzuki-Miyaura couplings. The electron-withdrawing -Cl and -F groups lower LUMO energy, enhancing electrophilicity at the boron center .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to explore potential medicinal applications.

Q. How do substituent positions (Cl, F, -OH) influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The C3 hydroxyl group hinders transmetallation in Suzuki reactions, requiring bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .
  • Electronic Effects : Chloro (C4) and fluoro (C2) groups decrease electron density at boron, accelerating oxidative addition but potentially requiring higher Pd catalyst loadings (5–10 mol%) .
  • Solvent Optimization : Use mixed solvents (e.g., DME/H₂O) to balance solubility and reactivity. Polar aprotic solvents enhance boronic acid activation via hydrogen bonding .

Q. What tautomeric equilibria might exist for this compound in aqueous solutions?

  • Methodological Answer :

  • Keto-Enol Tautomerism : The hydroxyl group at C3 can tautomerize, forming a boroxine ring under dehydrating conditions. Monitor via ¹¹B NMR (δ ~30 ppm for trigonal planar boron) .
  • pH-Dependent Behavior : At neutral pH, the boronic acid exists as a tetrahedral boronate anion, enhancing solubility. Adjusting pH to <6 stabilizes the trigonal form, critical for coupling reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid
Reactant of Route 2
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid

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